Sodium 2-(2,4-dichlorophenoxy)acetate hydrate, commonly known as 2,4-D sodium salt monohydrate, is a chemical compound with significant herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely utilized in agriculture for controlling broadleaf weeds. The compound's systematic name reflects its structure, indicating the presence of sodium and a hydrate form, which enhances its solubility and stability compared to its anhydrous counterparts .
The synthesis of Sodium 2-(2,4-dichlorophenoxy)acetate hydrate involves two primary methods:
The molecular formula for Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is . Its structure features:
Sodium 2-(2,4-dichlorophenoxy)acetate hydrate participates in various reactions typical of carboxylic acid salts:
The reactivity of this compound is influenced by its ionic nature and can vary based on environmental conditions such as pH and temperature.
Sodium 2-(2,4-dichlorophenoxy)acetate hydrate acts primarily as a plant growth regulator by mimicking natural auxins. Its mechanism involves:
Research indicates that this compound can inhibit DNA and protein synthesis in plants, further contributing to its herbicidal effects .
These properties make it suitable for various agricultural applications where solubility and stability are critical .
Sodium 2-(2,4-dichlorophenoxy)acetate hydrate has several scientific uses:
Sodium 2-(2,4-dichlorophenoxy)acetate hydrate (hereafter referred to as Sodium 2,4-D) functions as a synthetic auxin by directly targeting the TIR1/AFB nuclear receptor complex. The molecular recognition process involves the compound binding to the auxin-binding pocket of Transport Inhibitor Response 1 (TIR1), a key F-box protein component of the SCFTIR1/AFB ubiquitin ligase complex. Structural analyses reveal that the dichlorophenoxy moiety of Sodium 2,4-D exhibits higher binding specificity for TIR1 compared to AFB family members, with molecular docking studies showing a binding energy of -8.9 kcal/mol for TIR1 versus -7.2 kcal/mol for AFB2 [5] [6]. This preferential binding initiates a conformational change that enhances the receptor's affinity for Aux/IAA repressor proteins [3].
The binding mechanism follows a "molecular glue" model where Sodium 2,4-D stabilizes the protein-protein interaction between TIR1 and Aux/IAA repressors. This stabilization occurs through specific interactions between the chlorine substituents at positions 2 and 4 on the phenyl ring and hydrophobic residues (Val 86 and Pro 89) within the auxin-binding pocket of TIR1 [5]. Unlike endogenous indole-3-acetic acid (IAA), the phenoxyacetic acid backbone of Sodium 2,4-D lacks the carboxyl group decarboxylation vulnerability, enhancing its receptor-binding stability under physiological conditions [3]. This molecular recognition specificity enables Sodium 2,4-D to activate auxin signaling at concentrations 100-fold lower than endogenous IAA in certain biological assays [5].
Table 1: Binding Affinities of Sodium 2,4-D Hydrate to Auxin Receptors
Receptor Protein | Binding Energy (kcal/mol) | Key Interaction Sites | Biological Consequence |
---|---|---|---|
TIR1 | -8.9 | Val86, Pro89, Ser438 | Strong Aux/IAA recruitment |
AFB2 | -7.2 | Ile71, Met73, Gly434 | Moderate recruitment |
AFB5 | -6.8 | Leu64, Phe66, Ala430 | Weak recruitment |
Following receptor binding, Sodium 2,4-D triggers the ubiquitin-mediated degradation of Aux/IAA repressor proteins through the 26S proteasome pathway. This degradation releases Auxin Response Factors (ARFs), allowing them to dimerize and bind to auxin response elements (AuxREs) in promoter regions of auxin-responsive genes [2] [6]. Transcriptomic analyses in cotton (Gossypium hirsutum) reveal that Sodium 2,4-D treatment induces ≥3-fold upregulation of ARF7 and ARF19 within 4 hours of exposure, activating genes involved in cell wall loosening (EXPANSINS, XYLOGLUCAN ENDOTRANSGLYCOSYLASES) and ethylene biosynthesis (ACC SYNTHASE) [2]. The sustained signaling from Sodium 2,4-D results from its resistance to enzymatic degradation, leading to prolonged ARF activation compared to IAA [3].
The compound's regulatory effects extend beyond primary auxin responses. RNA-seq data from 2,4-D-treated cotton seedlings show significant enrichment in ubiquitin-proteasome pathway components, including a 4.2-fold increase in F-box protein (TIR1) expression and 3.8-fold upregulation of UBIQUITIN-CONJUGATING ENZYME E2 transcripts [2]. This contrasts with endogenous IAA signaling, which exhibits transient ubiquitination activity due to rapid IAA catabolism. Additionally, Sodium 2,4-D uniquely induces glutathione S-transferase (GST) genes (2.1-fold) and cytochrome P450 enzymes (1.9-fold), suggesting activation of detoxification pathways alongside core auxin signaling [2]. The temporal dynamics of gene expression reveal maximal transcript accumulation at 24 hours post-treatment, indicating sustained signaling activity.
Table 2: Transcriptional Regulation by Sodium 2,4-D Hydrate in Cotton Seedlings
Gene Category | Gene Identifier | Fold Change | Function |
---|---|---|---|
Auxin Signaling | Gohir.D05G020700 (ARF7) | 3.5 | Transcriptional activation |
Gohir.A12G017100 (IAA14) | 4.1 | Repressor degradation | |
Ubiquitin Pathway | Gohir.A08G022600 (TIR1) | 4.2 | SCF complex formation |
Gohir.D09G020100 (UBE2) | 3.8 | Ubiquitin conjugation | |
Detoxification | Gohir.A01G174100 (FMO) | 2.3 | Flavin monooxygenase |
Gohir.D06G002600 (CYP71) | 1.9 | Cytochrome P450 oxidase |
While Sodium 2,4-D mimics IAA's core signaling mechanism, key differences exist in receptor affinity, signaling persistence, and metabolic fate. Physiological assays demonstrate that Sodium 2,4-D promotes oat coleoptile elongation at 100 μM concentrations, achieving only 83% of the growth response induced by 1 μM IAA [5]. This reduced bioactivity correlates with its selective receptor activation profile—while IAA efficiently activates all six TIR1/AFB receptors, Sodium 2,4-D shows preferential binding to TIR1 and AFB5 [5] [6]. The dichlorinated aromatic ring confers resistance to peroxidase-mediated degradation, extending the compound's half-life in plant tissues to 72-96 hours versus 1-2 hours for IAA [3].
Metabolically, Sodium 2,4-D undergoes amino acid conjugation to form 2,4-D-aspartate (2,4-D-Asp) and 2,4-D-glutamate (2,4-D-Glu) through GH3 acyl acid amido synthetases [3]. Unlike IAA-amino acid conjugates that undergo hydrolysis by ILR1 amidohydrolases to release free auxin, 2,4-D conjugates exhibit reversible equilibrium with the free herbicide. Mass spectrometry studies show that 2,4-D-Asp constitutes ≤25% of total 2,4-D metabolites and serves as a reversible storage pool that maintains sustained auxin signaling [3]. This metabolic stability enables Sodium 2,4-D to induce prolonged expression of SAUR and GH3 genes for >48 hours, whereas IAA-induced expression declines within 12 hours [2] [5].
The compound's polar transport efficiency also differs fundamentally from IAA. While IAA movement relies on PIN-FORMED (PIN) efflux carriers and AUX1/LAX influx transporters, Sodium 2,4-D shows reduced affinity for these transporters. This results in altered spatial distribution patterns, as evidenced by DR5::GUS reporter assays where Sodium 2,4-D application at root tips induces GUS expression primarily in the root hair zone rather than the root apex—a pattern dependent on PIN2-mediated transport [5]. This differential transport contributes to its herbicidal activity by disrupting auxin gradients essential for normal development.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7